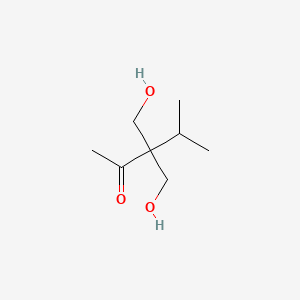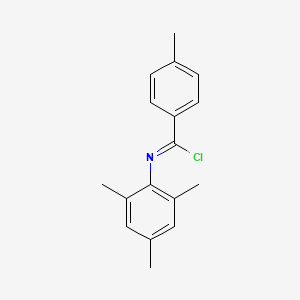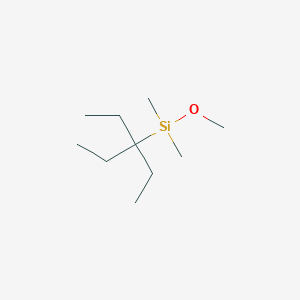
4,4'-Bis(4-methoxyphenyl)-6,6'-dimethyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C26H24N2O2. This compound is characterized by its bipyridine core, which is substituted with methoxyphenyl and methyl groups. It is of interest in various fields of scientific research due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2,2’-bipyridine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2,2’-bipyridine in the presence of a base such as sodium hydroxide.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(4-methoxyphenyl)tetrathiafulvalene
- Bis(4-hydroxyphenyl)sulfone
- 4,4’-Bis(4-methoxyphenyl)-5,5’-dimethyltetrathiafulvalene
Uniqueness
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the design of advanced materials for electronic devices.
Eigenschaften
| 116772-94-2 | |
Molekularformel |
C26H24N2O2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methylpyridin-2-yl]-6-methylpyridine |
InChI |
InChI=1S/C26H24N2O2/c1-17-13-21(19-5-9-23(29-3)10-6-19)15-25(27-17)26-16-22(14-18(2)28-26)20-7-11-24(30-4)12-8-20/h5-16H,1-4H3 |
InChI-Schlüssel |
LCRKSTSQHGDRKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
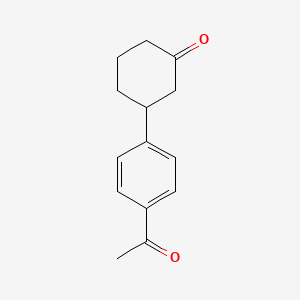
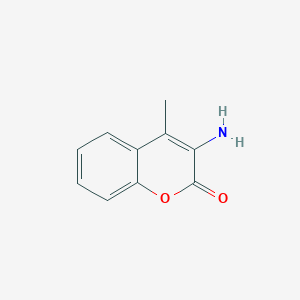

![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)


![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)

